molecular formula C12H9ClN2O2 B15076871 N'-(3-Chlorobenzylidene)-2-furohydrazide

N'-(3-Chlorobenzylidene)-2-furohydrazide

Cat. No.: B15076871
M. Wt: 248.66 g/mol
InChI Key: MBAWSJRIOFSHHD-RIYZIHGNSA-N
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Description

N'-(3-Chlorobenzylidene)-2-furohydrazide is a Schiff base derivative synthesized via the condensation of 2-furoic acid hydrazide with 3-chlorobenzaldehyde. This compound features a furan ring conjugated to a hydrazide linkage and a 3-chlorobenzylidene moiety, which confers distinct electronic and steric properties.

Properties

Molecular Formula

C12H9ClN2O2

Molecular Weight

248.66 g/mol

IUPAC Name

N-[(E)-(3-chlorophenyl)methylideneamino]furan-2-carboxamide

InChI

InChI=1S/C12H9ClN2O2/c13-10-4-1-3-9(7-10)8-14-15-12(16)11-5-2-6-17-11/h1-8H,(H,15,16)/b14-8+

InChI Key

MBAWSJRIOFSHHD-RIYZIHGNSA-N

Isomeric SMILES

C1=CC(=CC(=C1)Cl)/C=N/NC(=O)C2=CC=CO2

Canonical SMILES

C1=CC(=CC(=C1)Cl)C=NNC(=O)C2=CC=CO2

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N’-(3-Chlorobenzylidene)-2-furohydrazide typically involves the condensation reaction between 3-chlorobenzaldehyde and 2-furohydrazide. The reaction is usually carried out in the presence of a catalytic amount of glacial acetic acid, which acts as a catalyst to facilitate the formation of the hydrazone bond. The reaction mixture is heated under reflux conditions for a few hours to ensure complete conversion of the reactants to the desired product .

Industrial Production Methods

While specific industrial production methods for N’-(3-Chlorobenzylidene)-2-furohydrazide are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, such as temperature, solvent, and catalyst concentration, to achieve high yields and purity on an industrial scale.

Chemical Reactions Analysis

Types of Reactions

N’-(3-Chlorobenzylidene)-2-furohydrazide can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

    Substitution: Nucleophiles like sodium methoxide or potassium tert-butoxide can be used for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce amines. Substitution reactions can introduce various functional groups into the benzylidene ring .

Scientific Research Applications

N’-(3-Chlorobenzylidene)-2-furohydrazide has several scientific research applications, including:

Mechanism of Action

The mechanism of action of N’-(3-Chlorobenzylidene)-2-furohydrazide involves its interaction with specific molecular targets. For instance, its antimicrobial activity is believed to result from its ability to interfere with the synthesis of bacterial cell walls or disrupt cellular processes. In cancer research, the compound may induce apoptosis (programmed cell death) in cancer cells through various pathways, including caspase-independent mechanisms .

Comparison with Similar Compounds

Structural Modifications and Functional Groups

Core Heterocycle Variations
  • Benzothiophene vs.
  • Pyridine vs. Benzene : N′-(1-pyridin-2-ylmethylene)-2-furohydrazide substitutes the 3-chlorobenzylidene group with a pyridinylmethylene group, introducing a nitrogen atom that enhances coordination capabilities with metal ions (e.g., La(III) sensors) .
Substituent Effects
  • Methoxy vs. Chloro : N'-(3-chlorobenzylidene)-4-methoxybenzohydrazide replaces the furan with a 4-methoxybenzohydrazide group. The methoxy substituent is electron-donating, contrasting with the electron-withdrawing chloro group, altering electronic density and reactivity .

Physical and Spectral Properties

Table 1: Comparative Physical Properties
Compound Name Melting Point (°C) Yield (%) Key IR Peaks (cm⁻¹)
N'-(3-Chlorobenzylidene)-2-furohydrazide Not Reported Not Reported C=O (~1660), C=N (~1570) (inferred)
(E)-N’-(3-chlorobenzylidene)benzohydrazide [1] 271–273 77 1662 (C=O), 1571 (C=N)
N'-(3-chlorobenzylidene)-4-methoxybenzohydrazide [20] 162 Not Reported Not Reported
1-(3-chlorobenzylidene)-2-phenylhydrazine [5] 120 88.57 1585 (C=N), 748 (C-Cl)

Notes:

  • Higher melting points (e.g., 271–273°C in [1]) correlate with extended conjugation and intermolecular hydrogen bonding.
  • The C=N stretch in IR spectra varies between 1571–1585 cm⁻¹, reflecting electronic differences in substituents .

Insights :

  • The benzoimidazole derivative demonstrates significant anticonvulsant efficacy, likely due to enhanced blood-brain barrier penetration from the heterocycle.
  • Pyridine-containing analogs excel in coordination chemistry applications, such as ion sensing .

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